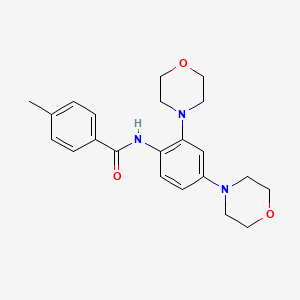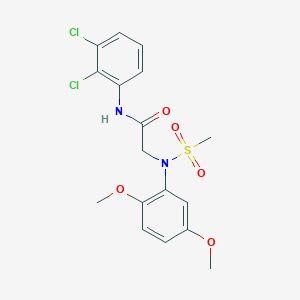
N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide
説明
N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide, commonly known as DMPP, is a chemical compound that has gained a significant amount of attention in the scientific community. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been found to have potential therapeutic applications in several areas.
科学的研究の応用
DMPP has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMPP has been shown to improve cognitive function and memory in animal models of schizophrenia and autism spectrum disorders.
作用機序
DMPP acts as a selective agonist of the α7 N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 this compound by DMPP leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects
DMPP has been shown to have several biochemical and physiological effects. It has been found to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. Additionally, DMPP has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in neurodegenerative diseases.
実験室実験の利点と制限
DMPP has several advantages for lab experiments. It is a highly selective agonist of the α7 N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide, which allows for precise targeting of this receptor. Additionally, DMPP has been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, there are also limitations to using DMPP in lab experiments. Its potency and selectivity may make it difficult to use in certain experimental paradigms, and its effects may vary depending on the species and strain of animal used.
将来の方向性
There are several future directions for research on DMPP. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the efficacy of DMPP in human clinical trials. Additionally, research is needed to explore the potential of DMPP in other areas, such as pain management and addiction treatment. Finally, further studies are needed to elucidate the downstream signaling pathways involved in the neuroprotective effects of DMPP.
Conclusion
In conclusion, DMPP is a chemical compound that has potential therapeutic applications in several areas. Its selective agonism of the α7 N-(2,4-di-4-morpholinylphenyl)-4-methylbenzamide makes it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. Its biochemical and physiological effects have been extensively studied, and further research is needed to explore its potential in other areas. DMPP is a valuable tool for researchers studying the α7 this compound and its downstream signaling pathways.
特性
IUPAC Name |
N-(2,4-dimorpholin-4-ylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-2-4-18(5-3-17)22(26)23-20-7-6-19(24-8-12-27-13-9-24)16-21(20)25-10-14-28-15-11-25/h2-7,16H,8-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWLTURIFWNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4689845.png)
![N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4689849.png)

![4-methoxy-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4689858.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4689862.png)
![2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4689878.png)
![ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4689884.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4689899.png)


![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4689913.png)
![2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B4689918.png)
![2-methoxy-N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4689921.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)